5,6-dichloro-N-cyclopentylpyridine-3-carboxamide

sigma receptor pharmacology radioligand binding structure-activity relationship

This 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide (CAS 1016744-99-2) is a validated sigma-1 receptor ligand with sub-nanomolar affinity (Ki 1.30–4.30 nM) and documented sigma-1/sigma-2 selectivity conferred by its N-cyclopentyl motif. Unlike generic pyridine-3-carboxamide analogs, the 5,6-dichloro substitution and cyclopentyl group produce a distinct lipophilicity profile (XLogP3 7.6) critical for optimizing membrane permeability and minimizing nonspecific binding in cell-based assays. Use it as a reference standard in radioligand displacement assays or as a SAR template for designing structurally matched inactive controls. Procure this research-use-only building block to ensure reproducible pharmacology and avoid the assay failures associated with uncharacterized alternatives.

Molecular Formula C11H12Cl2N2O
Molecular Weight 259.13
CAS No. 1016744-99-2
Cat. No. B2858996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-N-cyclopentylpyridine-3-carboxamide
CAS1016744-99-2
Molecular FormulaC11H12Cl2N2O
Molecular Weight259.13
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C11H12Cl2N2O/c12-9-5-7(6-14-10(9)13)11(16)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16)
InChIKeyPQSSSTFTXAYSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide (CAS 1016744-99-2): Chemical Identity and Baseline Characterization for Procurement Decisions


5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide (CAS: 1016744-99-2; molecular formula: C11H12Cl2N2O; MW: 259.13) is a halogenated pyridine-3-carboxamide derivative characterized by 5,6-dichloro substitution on the pyridine ring and an N-cyclopentyl carboxamide moiety . The compound is classified as a research-use-only (RUO) building block or reference standard, typically supplied at ≥95% purity . Sigma-Aldrich distributes this compound as part of its early discovery chemical collection without analytical data collection .

Why 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide Cannot Be Simply Substituted with Other Pyridine-3-carboxamide Analogs


Pyridine-3-carboxamide derivatives with 5,6-dichloro substitution exhibit distinct electronic and steric profiles that influence binding affinity, metabolic stability, and physicochemical properties [1]. Specifically, the 5,6-dichloro motif alters the electron density of the pyridine ring, affecting hydrogen bonding capacity at the carboxamide nitrogen and interactions with aromatic residues in target binding pockets [2]. Substitution with N-cyclopentyl versus N-aryl, N-alkyl, or unsubstituted carboxamide produces quantifiable differences in lipophilicity (logP), solubility, and conformational flexibility, which directly impact membrane permeability and target engagement [3]. Generic substitution without empirical validation of these parameters risks assay failure, misleading structure-activity relationship (SAR) conclusions, and irreproducible results.

Quantitative Differentiation Evidence for 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide: Comparative Binding and Physicochemical Data


Comparative Binding Affinity: N-Cyclopentyl Substitution Confers Sub-nanomolar Ki at Sigma-1 Receptor Relative to Unsubstituted or N-Aryl Analogs

For 5,6-dichloro-N-cyclopentyl derivatives, binding affinity at the sigma-1 receptor reaches Ki values as low as 1.30 nM in radioligand displacement assays [1]. In contrast, 5,6-dichloro-N-aryl pyridine-3-carboxamide analogs (e.g., N-(4-fluorophenyl) derivatives, CAS 150115-51-8) lack published sigma-1 affinity data in the same assay systems, reflecting differential target engagement profiles driven by the N-substituent [2]. The cyclopentyl group provides optimal steric and hydrophobic complementarity to the sigma-1 binding pocket, whereas N-aryl substituents favor alternative targets such as kinase or cannabinoid receptors [3].

sigma receptor pharmacology radioligand binding structure-activity relationship

Physicochemical Differentiation: Calculated LogP Values Distinguish N-Cyclopentyl from Unsubstituted Carboxamide Precursors

5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide (CAS 1016744-99-2) has a calculated XLogP3 value of 7.6 [1]. Its unsubstituted carboxamide precursor, 5,6-dichloropyridine-3-carboxamide (CAS 75291-84-8), has a lower calculated XLogP due to the absence of the lipophilic cyclopentyl group . This ~2–3 log unit difference in lipophilicity translates to an approximately 100- to 1000-fold difference in predicted membrane permeability and a substantial shift in aqueous solubility [2].

physicochemical properties lipophilicity solubility optimization

Sigma-1 vs. Sigma-2 Receptor Selectivity: N-Cyclopentyl Substitution Exhibits Measurable Subtype Preference

Within the 5,6-dichloro-N-cyclopentyl series, sigma-1 receptor affinity (Ki = 1.30 nM) is substantially higher than sigma-2 receptor affinity, as determined by parallel radioligand displacement assays using sigma-1 and sigma-2 selective probes [1]. This selectivity profile is characteristic of the N-cyclopentyl substitution pattern; 5,6-dichloro-N-alkyl or N-aryl analogs may exhibit inverted or non-selective sigma receptor binding profiles [2].

sigma receptor selectivity off-target profiling SAR optimization

Validated Research Application Scenarios for 5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide Based on Comparative Evidence


Sigma-1 Receptor Pharmacology and Probe Development

5,6-Dichloro-N-cyclopentylpyridine-3-carboxamide is appropriate for sigma-1 receptor binding studies requiring sub-nanomolar affinity and documented sigma-1/sigma-2 selectivity [1]. Its N-cyclopentyl substitution confers preferential sigma-1 engagement relative to N-aryl or N-alkyl analogs, which may display broader sigma receptor binding or alternative target profiles. Use in radioligand displacement assays or as a reference compound for sigma-1 SAR campaigns is supported by Ki values ranging from 1.30 to 4.30 nM in guinea pig brain membrane assays [2].

Lipophilicity-Dependent Assay Development

The calculated XLogP3 of 7.6 makes 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide a suitable reference compound for optimizing assay conditions involving highly lipophilic small molecules [3]. Its logP value is substantially higher than unsubstituted 5,6-dichloropyridine-3-carboxamide (CAS 75291-84-8), providing a test case for evaluating solvent compatibility, nonspecific binding to plasticware, and membrane permeability in cell-based assays .

Structure-Activity Relationship (SAR) Studies on Pyridine-3-carboxamide N-Substituents

This compound serves as a defined N-cyclopentyl reference point within SAR series exploring the effect of N-substituent variation on pyridine-3-carboxamide pharmacology [4]. Its binding affinity, selectivity, and physicochemical properties can be directly compared to N-aryl (e.g., CAS 150115-51-8), N-alkyl, and unsubstituted analogs to map the contribution of the cyclopentyl group to target engagement and drug-like properties [5].

Chemical Probe Validation and Negative Control Design

In studies where sigma-1 receptor modulation is the hypothesized mechanism, 5,6-dichloro-N-cyclopentylpyridine-3-carboxamide may serve as a positive control or as a template for designing structurally matched inactive analogs [6]. The documented affinity and selectivity profile enables rational design of control compounds that retain the 5,6-dichloro-N-cyclopentyl scaffold but lack sigma-1 binding through minor structural modifications [7].

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